molecular formula C13H13BrN2O2S B3170526 Ethyl 2-[2-(4-bromoanilino)-1,3-thiazol-4-yl]acetate CAS No. 944510-83-2

Ethyl 2-[2-(4-bromoanilino)-1,3-thiazol-4-yl]acetate

Cat. No.: B3170526
CAS No.: 944510-83-2
M. Wt: 341.23 g/mol
InChI Key: COKOUOOHSJWONP-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(4-bromoanilino)-1,3-thiazol-4-yl]acetate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(4-bromoanilino)-1,3-thiazol-4-yl]acetate typically involves the reaction of 4-bromoaniline with ethyl 2-bromoacetate in the presence of a base, such as potassium carbonate, to form the intermediate ethyl 2-(4-bromoanilino)acetate. This intermediate is then reacted with 2-aminothiazole under reflux conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-bromoanilino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromo group to other functional groups, such as amines or alcohols.

    Substitution: The bromo group can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate, ammonia, or sodium alkoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted thiazole derivatives .

Scientific Research Applications

Ethyl 2-[2-(4-bromoanilino)-1,3-thiazol-4-yl]acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(4-bromoanilino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the bromoaniline group can enhance binding affinity through halogen bonding. These interactions can modulate the activity of target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chloroanilino)acetate
  • Ethyl 2-(4-fluoroanilino)acetate
  • Ethyl 2-(4-methoxyanilino)acetate

Uniqueness

Ethyl 2-[2-(4-bromoanilino)-1,3-thiazol-4-yl]acetate is unique due to the presence of the bromo group, which can enhance its reactivity and binding affinity compared to other similar compounds. The combination of the thiazole ring and the bromoaniline group provides a versatile scaffold for the development of new derivatives with diverse biological activities .

Properties

IUPAC Name

ethyl 2-[2-(4-bromoanilino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c1-2-18-12(17)7-11-8-19-13(16-11)15-10-5-3-9(14)4-6-10/h3-6,8H,2,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKOUOOHSJWONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[2-(4-bromoanilino)-1,3-thiazol-4-yl]acetate
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Ethyl 2-[2-(4-bromoanilino)-1,3-thiazol-4-yl]acetate
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Ethyl 2-[2-(4-bromoanilino)-1,3-thiazol-4-yl]acetate
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Ethyl 2-[2-(4-bromoanilino)-1,3-thiazol-4-yl]acetate
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Ethyl 2-[2-(4-bromoanilino)-1,3-thiazol-4-yl]acetate

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